molecular formula C22H22O3 B8343914 2-(2,4-Bis(benzyloxy)phenyl)ethanol

2-(2,4-Bis(benzyloxy)phenyl)ethanol

Cat. No. B8343914
M. Wt: 334.4 g/mol
InChI Key: IAHHRHLYTXSSQC-UHFFFAOYSA-N
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Patent
US06288096B1

Procedure details

3.7 g (11.1 mmole) 2-[2,4-di(benzyloxy)phenyl]-1-ethanol was hydrogenated in 100 ml ethyl acetate using Pd/C (10%) as catalyst. The reaction mixture was filtered and the filtrate was evaporated in vacuo to give 1.7 g (yield 99%) of 2-(2,4-dihydroxyphenyl)-1-ethanol.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[C:13]([O:15]CC2C=CC=CC=2)[CH:12]=[CH:11][C:10]=1[CH2:23][CH2:24][OH:25])C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[OH:8][C:9]1[CH:14]=[C:13]([OH:15])[CH:12]=[CH:11][C:10]=1[CH2:23][CH2:24][OH:25]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)OCC1=CC=CC=C1)CCO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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